(4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE
Overview
Description
(4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE is a complex organic compound with a unique structure that combines a piperazine ring, a thioamide group, and a diazenyl-substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the diazotization of the phenol derivative and its coupling with the piperazine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted phenols from electrophilic aromatic substitution .
Scientific Research Applications
(4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include inhibition of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
(4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE is unique due to its combination of a thioamide group and a diazenyl-substituted phenol, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-hydroxy-5-phenyldiazenylphenyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c29-23-12-11-21(26-25-20-9-5-2-6-10-20)17-22(23)24(30)28-15-13-27(14-16-28)18-19-7-3-1-4-8-19/h1-12,17,29H,13-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQPEEYMBIDEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=C(C=CC(=C3)N=NC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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